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Introduction

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide
substrate designed for the sensitive and specific measurement of the caspase-like activity of
the immunoproteasome, specifically targeting the 31i (LMP2) subunit.[1][2] The
iImmunoproteasome is a specialized form of the proteasome expressed in cells of
hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like
interferon-y (IFN-y). It plays a crucial role in processing antigens for presentation by MHC class
I molecules. Upon cleavage by the [1i subunit, the highly fluorescent 7-amino-4-
methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence. This
property makes Ac-PAL-AMC an invaluable tool for studying immunoproteasome activity in
various contexts, including immunology, oncology, and neurodegenerative diseases.

Ac-PAL-AMC exhibits selectivity for the immunoproteasome over the constitutive proteasome,

making it a preferred substrate for specifically assaying immunoproteasome function.[1][3] This
document provides detailed application notes and protocols for the use of Ac-PAL-AMC in both
purified enzyme and cell lysate-based assays.

Data Presentation
Physicochemical and Assay Properties of Ac-PAL-AMC
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Property

Value Source

Full Name

Acetyl-Prolyl-Alanyl-Leucyl-7- ]

amino-4-methylcoumarin

Molecular Formula C26H34N40s6

Molecular Weight 498.6 g/mol

Excitation Wavelength 345-360 nm

Emission Wavelength 440-460 nm

Solubility Soluble in DMSO

Purity >95% (typically confirmed by

HPLC)

. led Workina C : | Conditions

Recommended Ac-
Key Assay

Assay Type PAL-AMC . Source
. Conditions
Concentration

20 mM Tris, pH 7.1,

Purified

50 mM NacCl, 2 mM -
Immunoproteasome 50 - 200 pM

mercaptoethanol,
Assay

37°C

Assay buffer may

require 0.035% SDS
Cell Lysate Assay 20 - 50 uM

for 20S proteasome

activation.

Performed with up to

Kinetic Assays in Cell 15 pg of total protein
6.25 - 50 uM

Lysates in a 100 pl reaction

volume.

Note on Kinetic Parameters: Specific Michaelis-Menten constants (Km and Vmax) for Ac-PAL-
AMC with the B1i/LMP2 subunit are not readily available in the literature. It is recommended
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that researchers determine these parameters empirically for their specific experimental setup
and enzyme source.

Signaling Pathway

The ubiquitin-proteasome system is the major pathway for regulated protein degradation in
eukaryotic cells. The immunoproteasome is a key component of this pathway, particularly in
immune responses.
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Ubiquitin-Proteasome Pathway and Immunoproteasome Activity
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Caption: Ubiquitin-Proteasome Pathway and Ac-PAL-AMC Assay Principle.
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Experimental Protocols
Protocol 1: Activity Assay with Purified 20S
Immunoproteasome

This protocol is designed for measuring the activity of purified or isolated 20S
Immunoproteasome.

Materials:

e Ac-PAL-AMC substrate

» Purified 20S immunoproteasome

o Assay Buffer: 20 mM Tris-HCI, pH 7.1, 50 mM NaCl, 2 mM [3-mercaptoethanol
e DMSO (for dissolving Ac-PAL-AMC)

o 96-well black microplate, opaque-walled for fluorescence measurements

e Fluorescence microplate reader

Procedure:

o Substrate Preparation:

o Prepare a 10 mM stock solution of Ac-PAL-AMC in DMSO. Store at -20°C in aliquots to
avoid repeated freeze-thaw cycles.

o On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final
working concentration (e.g., 50-200 uM). It is recommended to perform a substrate
titration to determine the optimal concentration for your specific enzyme lot and
experimental conditions.

e Enzyme Preparation:

o Dilute the purified 20S immunoproteasome in ice-cold Assay Buffer to the desired
concentration. The optimal enzyme concentration should be determined empirically to
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ensure a linear reaction rate over the desired time course.

o Assay Setup (96-well plate format):
o Add 50 pL of Assay Buffer to each well.
o Add 25 pL of the diluted Ac-PAL-AMC working solution to each well.
o To initiate the reaction, add 25 pL of the diluted immunoproteasome solution to each well.
o For a negative control, add 25 pL of Assay Buffer instead of the enzyme solution.
e Fluorescence Measurement:
o Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

o Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with
readings taken every 1-2 minutes.

o Use an excitation wavelength of 345-360 nm and an emission wavelength of 440-460 nm.
o Data Analysis:

o Subtract the fluorescence values of the negative control from the values of the enzyme-
containing wells.

o Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.
o Determine the initial reaction velocity (Vo) from the linear portion of the curve.

o Enzyme activity can be expressed as RFU/min or converted to moles of AMC released per
minute using a standard curve generated with free AMC.

Prepare Ac-PAL-AMC Add Buffer and Substrate o Kinetic Read at 37°C P
M and Enzyme Solutions to 96-well Plate atdlRtiieclinninopivieasce (Ex: 350nm, Em: 450nm) Calculate Initial Velocity

Click to download full resolution via product page
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Caption: Workflow for Purified Immunoproteasome Activity Assay.

Protocol 2: Activity Assay in Cell Lysates

This protocol is for measuring immunoproteasome activity in total cell lysates.
Materials:

Ac-PAL-AMC substrate

o Cells of interest (e.g., IFN-y stimulated)

e Lysis Buffer: (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with
protease inhibitors, but without proteasome inhibitors)

e Assay Buffer: 20 mM Tris-HCI, pH 7.1, 50 mM NaCl, 2 mM (-mercaptoethanol (optional:
0.035% SDS for 20S proteasome activation)

e DMSO

e Proteasome inhibitor (e.g., MG-132 or ONX-0914) for negative control
o 96-well black microplate

o Fluorescence microplate reader

e Protein quantification assay (e.g., BCA or Bradford)

Procedure:

o Cell Lysate Preparation:

o Culture and treat cells as required (e.g., with IFN-y to induce immunoproteasome
expression).

o Harvest cells and wash with cold PBS.

o Lyse the cell pellet in ice-cold Lysis Buffer.
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o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant (total cell lysate) and determine the protein concentration.

e Substrate and Inhibitor Preparation:

o Prepare a 10 mM stock solution of Ac-PAL-AMC in DMSO.

o Prepare a stock solution of a proteasome inhibitor (e.g., 10 mM MG-132 or 1 mM ONX-
0914 in DMSO). ONX-0914 is recommended for specifically inhibiting the
immunoproteasome's [35i subunit, which can help to dissect the activities of different
subunits.

o Assay Setup (96-well plate format):

o In duplicate wells, add a consistent amount of cell lysate (e.g., 10-50 ug of total protein) to
each well. Adjust the volume with Assay Buffer to 50 pL.

o To one set of duplicate wells, add the proteasome inhibitor to a final concentration that
effectively blocks proteasome activity (e.g., 20 uM MG-132 or 1-5 uM ONX-0914). To the
other set, add an equivalent volume of DMSO (vehicle control). Incubate for 15 minutes at
37°C.

o Prepare the Ac-PAL-AMC working solution in Assay Buffer to a 2x final concentration
(e.g., 40-100 pM).

o Initiate the reaction by adding 50 pL of the 2x Ac-PAL-AMC working solution to all wells.

e Fluorescence Measurement:

o Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

o Measure the fluorescence intensity kinetically for 30-60 minutes at Ex’Em wavelengths of
345-360/440-460 nm.

o Data Analysis:

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b3026253?utm_src=pdf-body
https://www.benchchem.com/product/b3026253?utm_src=pdf-body
https://www.benchchem.com/product/b3026253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o For each time point, subtract the fluorescence values of the inhibitor-treated wells from the
vehicle-treated wells to determine the specific immunoproteasome activity.

o Plot the specific fluorescence intensity (RFU) against time and determine the initial
reaction velocity (Vo).

o Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/ug protein).
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Caption: Workflow for Immunoproteasome Activity Assay in Cell Lysates.

Troubleshooting and Considerations
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» High Background Fluorescence: Ensure that the assay buffer and other reagents are not
contaminated with fluorescent compounds. The use of a specific proteasome inhibitor is
crucial for determining the background signal from non-proteasomal cleavage in cell lysates.

o Low Signal: The concentration of active immunoproteasome in the sample may be too low.
Consider inducing immunoproteasome expression (e.g., with IFN-y) or increasing the
amount of lysate or purified enzyme. Ensure the substrate has not degraded by using fresh
dilutions from a properly stored stock.

* Non-linear Reaction Rate: This may indicate substrate depletion or enzyme instability.
Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear
range for the duration of the measurement.

e DMSO Concentration: The final concentration of DMSO in the assay should be kept low
(typically <1%) as high concentrations can inhibit enzyme activity.

e Instrument Settings: Optimize the gain settings on the fluorescence plate reader to ensure
the signal is within the linear detection range of the instrument.

By following these detailed protocols and considering the provided information, researchers
can effectively utilize Ac-PAL-AMC to accurately measure immunoproteasome activity,
contributing to a deeper understanding of its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3026253#ac-pal-amc-working-concentration-for-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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